molecular formula C21H8Br4O7 B598492 5(6)-Carboxyeosin CAS No. 132201-84-4

5(6)-Carboxyeosin

Cat. No.: B598492
CAS No.: 132201-84-4
M. Wt: 691.9
InChI Key: BEFSXKPEQVWGHQ-UHFFFAOYSA-N
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Description

5(6)-Carboxyeosin is a fluorescent dye commonly used in various scientific applications. It is a derivative of eosin, a red dye that belongs to the xanthene class. The compound is characterized by its ability to fluoresce under specific conditions, making it valuable in biological and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(6)-Carboxyeosin typically involves the bromination of fluorescein followed by carboxylation. The reaction conditions often require the use of strong acids and bases to facilitate the formation of the carboxyl group. The process can be summarized as follows:

    Bromination: Fluorescein is treated with bromine in the presence of a catalyst to introduce bromine atoms into the molecule.

    Carboxylation: The brominated fluorescein is then reacted with a carboxylating agent, such as carbon dioxide, under high pressure and temperature to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

5(6)-Carboxyeosin undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different fluorescent properties.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically require the presence of a catalyst and may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

5(6)-Carboxyeosin has a wide range of applications in scientific research:

    Chemistry: It is used as a pH indicator and in fluorescence spectroscopy to study molecular interactions.

    Biology: The compound is employed in cell staining and imaging techniques to visualize cellular structures and processes.

    Medicine: In medical research, this compound is used in diagnostic assays and as a marker in various imaging techniques.

    Industry: The dye is used in the manufacturing of fluorescent inks and dyes for various industrial applications.

Mechanism of Action

The mechanism by which 5(6)-Carboxyeosin exerts its effects is primarily through its fluorescent properties. When exposed to light of a specific wavelength, the compound absorbs the energy and re-emits it as light of a different wavelength. This fluorescence is used to track and visualize molecules in various applications. The molecular targets and pathways involved include interactions with proteins, nucleic acids, and other biomolecules, which can be studied using fluorescence microscopy and spectroscopy.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: A parent compound of 5(6)-Carboxyeosin, used widely in similar applications but with different fluorescent properties.

    Rhodamine: Another xanthene dye with similar applications but different spectral properties.

    Eosin Y: A related compound used in histology for staining tissues.

Uniqueness

This compound is unique due to its specific fluorescent properties, which make it particularly useful in applications requiring high sensitivity and specificity. Its ability to fluoresce under specific conditions allows for precise tracking and visualization in various scientific fields.

Properties

IUPAC Name

2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid;2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)terephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H8Br4O7/c22-11-4-9-13(8-3-6(20(28)29)1-2-7(8)21(30)31)10-5-12(23)17(27)15(25)19(10)32-18(9)14(24)16(11)26;22-10-4-8-13(12-6(20(28)29)2-1-3-7(12)21(30)31)9-5-11(23)17(27)15(25)19(9)32-18(8)14(24)16(10)26/h2*1-5,26H,(H,28,29)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFSXKPEQVWGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O.C1=CC(=C(C=C1C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H16Br8O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132201-84-4
Record name 5(6)-Carboxyeosin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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